Lubiprostone metabolite M3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYHTHOCKTJCO-MWPGWRTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475992-30-4 | |
| Record name | (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475992304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.ALPHA.)-16,16-DIFLUORO-11,15-DIHYDROXY-9-OXOPROSTAN-1-OIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ED27K8BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and Formation of Lubiprostone Metabolite M3
Enzymatic Conversion Mechanisms of Lubiprostone (B194865) to M3
The biotransformation of lubiprostone to its M3 metabolite is a targeted enzymatic process. This conversion is crucial as lubiprostone itself has low systemic availability, with plasma concentrations often below the level of quantitation. nih.gov
Role of Carbonyl Reductase in M3 Formation
The principal enzyme responsible for the conversion of lubiprostone to M3 is carbonyl reductase. nih.govdrugbank.comnih.govnih.govnih.gov This enzyme mediates the reduction of the carbonyl group at the 15-hydroxy moiety of the lubiprostone molecule. nih.govnih.govdrugbank.comfda.gov Studies in both humans and animals have confirmed that this reduction is a primary metabolic pathway for lubiprostone. nih.govnih.govdrugbank.comfda.gov Carbonyl reductases are ubiquitously expressed, which aligns with the observed metabolism of lubiprostone in the gastrointestinal tract. nih.govdrugbank.comfda.gov
Absence of Cytochrome P450 Involvement in M3 Biotransformation
Notably, the metabolism of lubiprostone to M3 does not involve the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.comnih.govnih.govnih.govfda.gov This is a significant characteristic, as many drugs are metabolized via CYP pathways, leading to a higher potential for drug-drug interactions. The lack of CYP involvement in lubiprostone's biotransformation suggests a lower likelihood of such interactions. nih.gov
Metabolic Site Specificity of M3 Generation
The formation of the M3 metabolite is localized to specific regions of the upper gastrointestinal tract.
Gastrointestinal Epithelial Metabolism (Stomach and Jejunum)
Animal studies have demonstrated that the metabolism of lubiprostone occurs rapidly within the stomach and jejunum. nih.govnih.govnih.govfda.gov This metabolism is thought to happen largely without significant systemic absorption of the parent drug. nih.govfda.gov The carbonyl reductase enzymes responsible for the conversion are located in the epithelium of these gastrointestinal segments. nih.gov This localized metabolism contributes to the low systemic bioavailability of lubiprostone itself, while its active metabolite, M3, is absorbed systemically. nih.govnih.gov
Structural Elucidation of M3 Epimeric Forms
The M3 metabolite is not a single chemical entity but rather a mixture of stereoisomers.
Characterization of α-Hydroxy and β-Hydroxy Epimers
M3 is composed of both α-hydroxy and β-hydroxy epimers. nih.govnih.govdrugbank.comfda.gov These epimers are formed by the reduction of the carbonyl group at the 15-position of lubiprostone. nih.govnih.govdrugbank.comfda.gov Despite its role as the main detectable metabolite, M3 accounts for less than 10% of the originally administered radiolabeled dose of lubiprostone. nih.govnih.govdrugbank.comfda.gov
Comprehensive Characterization of Lubiprostone Metabolic Cascade
The metabolic cascade of lubiprostone is characterized by its speed and localization. Animal studies have demonstrated that the metabolism happens quickly within the stomach and jejunum, which is presumed to be the case in humans as well. fda.govnih.gov This process likely occurs without significant systemic absorption of the parent drug. fda.govnih.gov In fact, concentrations of lubiprostone in plasma are typically below the level of quantitation (10 pg/mL). nih.gov
Identification of M3 as a Key Biotransformation Product
Metabolite M3 is the primary biotransformation product of lubiprostone found in systemic circulation. nih.govnih.gov While the parent drug, lubiprostone, has very low systemic availability, M3 is absorbed into the bloodstream. nih.govnih.gov Despite being the main circulating metabolite, M3 accounts for less than 10% of the total administered radiolabeled lubiprostone dose. nih.govfda.govdrugbank.comnih.gov
The pharmacokinetic profile of M3 has been characterized in human studies. Following a single oral dose of lubiprostone, the peak plasma concentration of M3 occurs at approximately 1.10 hours. fda.gov The half-life of M3 is estimated to be between 0.9 and 1.4 hours. nih.govnih.govfda.govnih.gov In vitro studies have determined that M3 is approximately 94% bound to human plasma proteins. fda.govnih.govnih.govnih.gov While a significant portion of a radiolabeled dose is eventually recovered in urine, both lubiprostone and its M3 metabolite are found in only trace amounts in human feces. nih.govfda.govdrugbank.comnih.gov
Pharmacokinetic Properties of Lubiprostone Metabolite M3
| Parameter | Finding | Source |
|---|---|---|
| Systemic Detection | The only systemically detectable metabolite of lubiprostone. | nih.gov, nih.gov |
| Relative Abundance | Constitutes <10% of a radiolabeled lubiprostone dose. | drugbank.com, nih.gov, fda.gov, nih.gov |
| Peak Plasma Time (Tmax) | Approximately 1.10 hours. | fda.gov |
| Half-life (t½) | Ranges from 0.9 to 1.4 hours. | nih.gov, nih.gov, fda.gov, nih.gov |
| Protein Binding | Approximately 94% bound to human plasma proteins in vitro. | nih.gov, nih.gov, fda.gov, nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Lubiprostone |
Pharmacological and Mechanistic Research of Lubiprostone Metabolite M3 in Experimental Models
Investigation of M3 Interaction with Ion Channels
The primary mechanism of action of lubiprostone (B194865) and its active metabolite, M3, is the activation of chloride channels in the apical membrane of epithelial cells. nih.govresearchgate.net This activation leads to an efflux of chloride ions into the lumen, which in turn drives the secretion of water and electrolytes, ultimately facilitating bowel movements. nih.govjnmjournal.org
Modulatory Effects on Chloride Conductance
While direct studies on the isolated M3 metabolite are limited, research on lubiprostone provides significant insight into the modulatory effects on chloride conductance that are attributed to M3. It is understood that lubiprostone's biological activity is primarily mediated by M3. nih.gov
Experimental models using various epithelial cell lines have demonstrated that lubiprostone activates type-2 chloride channels (ClC-2). nih.govnih.govmanagedhealthcareexecutive.com This activation results in a significant increase in chloride conductance across the apical membrane. nih.gov Some studies also suggest a potential role for the cystic fibrosis transmembrane conductance regulator (CFTR) in the chloride secretory effects of lubiprostone. jnmjournal.org The activation of these channels is thought to be a direct effect, independent of protein kinase A activation.
Anion Selectivity Profile (Chloride, Thiocyanate, Bromide, Nitrate, Iodide)
Specific anion selectivity profiling for the M3 metabolite has not been detailed in available research. However, studies on the ClC-2 channel, the primary target of M3, indicate a high selectivity for chloride ions over other anions. nih.gov The pore of the ClC-2 channel is structured to preferentially allow the passage of chloride ions, contributing to the specific nature of the physiological response. Further research is required to delineate the precise anion selectivity profile of M3's interaction with chloride channels.
Cellular and Tissue-Specific Actions of M3
The pharmacological effects of the M3 metabolite are highly localized, primarily targeting the epithelial cells of the gastrointestinal tract. nih.gov This localized action minimizes systemic side effects and concentrates the therapeutic effect where it is needed.
Impact on Retinal Pigment Epithelium Processes (Phagocytosis, Photoreceptor Renewal)
There is currently no available scientific literature or experimental data that investigates the impact of lubiprostone or its metabolite M3 on the processes of the retinal pigment epithelium, such as phagocytosis or photoreceptor renewal.
Influence on Basolateral Membrane Chloride Currents in Epithelial Cells
The available evidence from patch-clamp studies and other experimental models consistently indicates that the biological activity of lubiprostone and its metabolites is localized to the apical (luminal) portion of the gastrointestinal epithelium. nih.govresearchgate.net Research has not shown a direct influence of M3 on basolateral membrane chloride currents. Instead, the primary effect is on the apical chloride channels, which drives the transepithelial secretion of chloride. nih.govescholarship.org
Localization of Biological Activity to Apical Gastrointestinal Epithelium in Cell Studies
Multiple studies utilizing human cell lines have confirmed that the significant biological activity of lubiprostone and its metabolites is observed exclusively on the apical side of the gastrointestinal epithelium. nih.govresearchgate.netdroracle.aidroracle.ai This apical localization is crucial to its mechanism of action, as the targeted secretion of chloride into the intestinal lumen is what leads to the therapeutic effect of increased fluid secretion and enhanced intestinal motility. jnmjournal.org
Table 1: Summary of Experimental Findings on Lubiprostone Metabolite M3
| Area of Investigation | Key Findings | Primary Target | References |
|---|---|---|---|
| Chloride Conductance | Increases chloride efflux across the apical membrane. | Type-2 Chloride Channels (ClC-2), potentially CFTR. | nih.gov, nih.gov, managedhealthcareexecutive.com, nih.gov, jnmjournal.org |
| Anion Selectivity | High selectivity for chloride ions is inferred from ClC-2 channel properties. | ClC-2 Channel | nih.gov |
| Retinal Pigment Epithelium | No available data. | Not Applicable | |
| Basolateral Currents | No direct effect observed; action is localized to the apical membrane. | Apical Chloride Channels | nih.gov, researchgate.net, nih.gov, escholarship.org |
| Localization of Activity | Biological activity is confined to the apical gastrointestinal epithelium. | Apical Membrane of GI Epithelium | nih.gov, researchgate.net, droracle.ai, droracle.ai |
Comparative Pharmacological Activity of M3 Relative to Parent Lubiprostone in Preclinical Models
Preclinical research has been instrumental in elucidating the pharmacological activity of lubiprostone's primary active metabolite, M3. These studies have demonstrated that M3 is not merely a byproduct of lubiprostone metabolism but possesses significant biological activity, comparable to that of the parent compound. Investigations in animal models have specifically focused on the effects of lubiprostone and M3 on intestinal fluid secretion, a key mechanism for alleviating constipation.
Further preclinical investigations have confirmed that both lubiprostone and the M3 metabolite act locally on the apical (luminal) side of the intestine to activate chloride channels. fda.gov Their action on the basolateral membrane was found to be insignificant, highlighting the targeted nature of their mechanism. The potency of the M3 metabolite was determined to be comparable to that of lubiprostone in these rat models. fda.gov While lubiprostone itself is often found in concentrations below the level of quantification in plasma after oral administration, its metabolite M3 is detectable and its levels increase in a dose-related manner. fda.gov
Animal studies have shown that lubiprostone administration leads to a significant increase in the volume of small intestinal fluid and elevates the concentration of chloride in the intestinal fluid without altering serum electrolyte concentrations. nih.gov This effect on intestinal fluid secretion is a direct consequence of the activation of ClC-2 chloride channels. nih.gov
The following table summarizes the comparative findings from preclinical models:
| Compound | Mechanism of Action | Effect on Intestinal Fluid Secretion | Potency | Site of Action |
| Lubiprostone | Chloride Channel Activator | Dose-dependent increase | Comparable to M3 | Apical (luminal) side of the intestine |
| This compound | Chloride Channel Activator | Dose-dependent increase | Comparable to Lubiprostone | Apical (luminal) side of the intestine |
Analytical and Bioanalytical Methodologies for M3 Characterization
Quantification and Detection Techniques for M3 in Biological Matrices
The parent compound, lubiprostone (B194865), has low systemic availability, and its concentrations in plasma are typically below the level of quantitation (10 pg/mL). fda.govnih.govdrugbank.com Consequently, its primary and only measurable active metabolite, M3, serves as the key analyte for pharmacokinetic assessments. fda.govnih.govlambda-cro.com
The standard method for the quantification of M3 (also known as 15-Hydroxy Lubiprostone) in biological matrices like human plasma is high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). lambda-cro.comnih.gov This technique is highly sensitive and selective, which is crucial due to the very low concentrations of M3 found in systemic circulation. lambda-cro.com
Developing a robust quantification method presents challenges. The low dosage of the parent drug, lubiprostone, results in M3 detection levels in the low picogram range. lambda-cro.com Furthermore, as a prostaglandin (B15479496) derivative, there is a potential for interference from other endogenous prostaglandins (B1171923) with similar structures present in the plasma matrix. lambda-cro.com To overcome these issues, method development involves the optimization of mass parameters and the careful selection of a unique daughter ion for detection. lambda-cro.com A validated LC-MS/MS method with a lower limit of quantitation (LOQ) of less than 5 pg/mL is recommended to reliably measure plasma M3 concentrations. fda.gov Liquid-liquid extraction is a technique used to achieve sufficient recovery of the analyte from the plasma. lambda-cro.com
Following oral administration of lubiprostone, only negligible or trace amounts of the M3 metabolite are detectable in feces. drugbank.comnih.govnih.gov In a mass balance study using a single oral dose of radiolabeled lubiprostone, approximately 30% to 32% of the total administered radioactivity was recovered in the feces over 168 hours. nih.govfda.gov However, this radioactivity represents the sum of the parent drug and all its metabolites, not M3 exclusively. nih.gov
Metabolite Disposition and Distribution in Research Models
Lubiprostone itself has poor absorption from the gut and very low systemic bioavailability. nih.govnih.gov It is rapidly and extensively metabolized, primarily in the stomach and jejunum, by ubiquitously expressed carbonyl reductase enzymes, not by the hepatic cytochrome P450 system. fda.govnih.gov This rapid, pre-systemic metabolism converts lubiprostone into its active metabolite, M3. nih.govnih.gov Unlike the parent compound, M3 is systemically absorbed and reaches measurable concentrations in the plasma, making it the only systemically detectable active metabolite. nih.govnih.gov
In vitro studies have demonstrated that M3 is highly bound to human plasma proteins. nih.govnih.govnih.gov The extent of this binding is approximately 94%. fda.govnih.govdrugbank.comnih.govnih.gov
Pharmacokinetic parameters for the M3 metabolite have been characterized in human studies following oral administration of lubiprostone. After a single 24 mcg dose of lubiprostone, peak plasma concentrations (Cmax) of M3 are observed at approximately 1.1 hours. fda.govnih.govfda.gov The elimination half-life (t½) of M3 is short, ranging from 0.9 to 1.4 hours. fda.govnih.govnih.gov
The table below summarizes the key pharmacokinetic parameters for M3 from various studies.
| Parameter | Value | Study Population / Conditions | Source |
|---|---|---|---|
| Cmax | 41.5 pg/mL | Adults, single 24 mcg lubiprostone dose | fda.govnih.govfda.gov |
| AUC0–t | 57.1 pg·hr/mL | Adults, single 24 mcg lubiprostone dose | fda.gov |
| Tmax | ~1.1 hours | Adults, single 24 mcg lubiprostone dose | fda.govfda.gov |
| Half-Life (t½) | 0.9 - 1.4 hours | General estimate | fda.govnih.gov |
| Cmax | 49.2 pg/mL | Healthy Chinese subjects, single 24 mcg lubiprostone dose (fasting) | nih.gov |
| AUC0-t | 74.0 h*pg/mL | Healthy Chinese subjects, single 24 mcg lubiprostone dose (fasting) | nih.gov |
Compound List
| Compound Name |
|---|
| Lubiprostone |
| Lubiprostone metabolite M3 |
Dose-Proportionality of M3 Exposure
The systemic exposure to lubiprostone's primary active metabolite, M3, has been shown to exhibit dose-proportional characteristics within specific dose ranges. Following single oral administrations of lubiprostone, the area under the plasma concentration-time curve (AUC) of M3 increases in a dose-proportional manner. This relationship has been observed in studies involving single doses of 24 mcg and 144 mcg of lubiprostone. fda.gov
Further research in healthy Chinese subjects has also confirmed dose-proportional pharmacokinetics for M3 in the 24 µg to 48 µg dose range. nih.govnih.gov In adults, a single 24 mcg oral dose of lubiprostone resulted in a peak plasma concentration (Cmax) of M3 at approximately 1.10 to 1.14 hours. fda.govnih.gov The Cmax was recorded at 41.9 pg/mL, with a mean AUC of 59.1 pg•hr/mL. fda.gov
Dose-proportionality has also been investigated in pediatric populations. In pediatric patients weighing 36 kg or more, the mean Cmax and AUC of M3 demonstrated a dose-proportional increase after single lubiprostone doses of 12 mcg and 24 mcg. researchgate.net
Table 1: Dose-Proportionality of M3 Pharmacokinetic Parameters
| Population | Lubiprostone Dose | Key Finding |
|---|---|---|
| Adults | 24 mcg and 144 mcg | AUC of M3 increases dose-proportionally. fda.gov |
| Healthy Chinese Adults | 24 µg and 48 µg | Main pharmacokinetic parameters of M3 showed dose-proportional characteristics. nih.govnih.gov |
| Pediatric Patients (≥ 36 kg) | 12 mcg and 24 mcg | Mean Cmax and AUC of M3 increased in a dose-proportional manner. researchgate.net |
Factors Influencing M3 Disposition in Research Models
Impact of Food Co-Administration on M3 Pharmacokinetic Parameters (Cmax, AUC) in Experimental Settings
The co-administration of food has been shown to influence the pharmacokinetic parameters of M3. In a study involving a single 72-mcg dose of radiolabeled lubiprostone, administration with a high-fat meal resulted in a 55% decrease in the Cmax of total radioactivity, which is thought to represent the M3 metabolite. However, the AUC from time zero to infinity (AUC0–∞) remained unchanged.
In a separate study with healthy Chinese subjects receiving a 48 µg dose of lubiprostone, food intake was found to affect the pharmacokinetic parameters of M3. nih.govnih.gov When compared to the fasting state, the time to reach maximum plasma concentration (Tmax) was delayed, and the Cmax decreased slightly. nih.govnih.gov Conversely, the AUC increased significantly under fed conditions. nih.govnih.gov
A study on a sprinkle formulation of lubiprostone also investigated the effect of food. nih.govnih.govresearchgate.net The findings indicated that exposure to the M3 metabolite was 11% lower when the sprinkle formulation was administered in a fed state compared to a fasted state. nih.govnih.govresearchgate.netresearchgate.net
Table 2: Effect of Food on M3 Pharmacokinetic Parameters
| Lubiprostone Dose and Formulation | Condition | Impact on Cmax | Impact on AUC |
|---|---|---|---|
| 72 mcg (Radiolabeled) | High-fat meal | Decreased by 55% | Unchanged |
| 48 µg (Capsule) | Fed state | Decreased slightly | Increased significantly nih.govnih.gov |
| 48 µg (Sprinkle) | Fed vs. Fasted | Not specified | 11% lower in fed state nih.govnih.govresearchgate.netresearchgate.net |
Formulation-Dependent Differences in M3 Exposure (e.g., sprinkle vs. capsule)
Different oral formulations of lubiprostone have been shown to result in varying systemic exposure to the M3 metabolite. A study was conducted to compare the pharmacokinetics of a sprinkle formulation to the standard capsule formulation in healthy volunteers. nih.govnih.govresearchgate.net
The study design included two cohorts of healthy volunteers. One cohort received a single 48-µg dose of lubiprostone as either a sprinkle or capsule formulation, while the other received a single 48-µg dose of the sprinkle formulation in either a fed or fasted state. nih.govnih.govresearchgate.net
Table 3: Comparison of M3 Exposure between Sprinkle and Capsule Formulations (Fasted State)
| Formulation | Relative M3 Exposure | Geometric Mean Ratio |
|---|---|---|
| Sprinkle vs. Capsule | ~44% higher with sprinkle nih.govnih.govresearchgate.netresearchgate.net | 1.441 nih.govnih.govresearchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Lubiprostone |
Advanced Research Directions and Future in Vitro/preclinical Investigations of Lubiprostone Metabolite M3
Elucidation of Novel Biological Targets for M3
While the biological activity of lubiprostone (B194865) and its metabolites is predominantly observed on the apical (luminal) side of the gastrointestinal epithelium, the systemic presence of M3 suggests the potential for interactions with targets beyond the intestinal lumen. nih.gov Future research should aim to identify novel biological targets for the M3 metabolite, distinct from or complementary to the known targets of the parent drug.
Potential Research Avenues:
Receptor Screening Assays: High-throughput screening of the M3 metabolite against a broad panel of receptors, ion channels, and enzymes could reveal unexpected interactions. Given its structural similarity to prostaglandins (B1171923), particular attention should be paid to other prostanoid receptors (beyond EP1 and EP4, which have been associated with lubiprostone) and related signaling pathways.
Affinity Chromatography and Mass Spectrometry: This technique could be employed to identify binding partners of M3 in various cell types and tissues. By immobilizing the M3 metabolite and passing cell lysates over it, interacting proteins can be captured, eluted, and identified using mass spectrometry.
Computational Modeling and Docking Studies: In silico approaches can predict potential binding sites for M3 on known protein structures. This can help to prioritize targets for experimental validation and provide insights into the molecular basis of any observed interactions.
Exploration of M3's Role in Cellular Homeostasis and Signaling Pathways (excluding disease etiology or treatment)
The influence of the M3 metabolite on fundamental cellular processes, independent of its therapeutic effects, is a critical area for future investigation. Understanding its impact on cellular homeostasis and signaling pathways will provide a more complete picture of its pharmacological profile.
Key Areas of Investigation:
Ion Transport and Homeostasis: While lubiprostone is known to affect chloride secretion, the specific contribution of the M3 metabolite to this process and its effects on other ions (e.g., potassium, bicarbonate) at the cellular level are not well defined. Studies using intestinal epithelial cell lines could elucidate the direct effects of M3 on ion channel activity and intracellular ion concentrations.
Prostaglandin (B15479496) Signaling Pathways: Research has indicated that lubiprostone may exert some of its effects through prostaglandin E receptors, such as EP1 and EP4. nih.govjnmjournal.org Future studies should investigate whether the M3 metabolite also interacts with these receptors and modulates downstream signaling cascades, including cyclic AMP (cAMP) and intracellular calcium levels. An analysis of adverse event reports has suggested a potential link between lubiprostone's metabolites and the stimulation of cystic fibrosis transmembrane conductance regulator (CFTR)-dependent airway secretion, warranting further investigation into M3's role in this pathway. nih.gov
Cellular Metabolism and Bioenergetics: The impact of M3 on cellular metabolism is currently unknown. Investigating its effects on key metabolic pathways, such as glycolysis and mitochondrial respiration, in relevant cell types could reveal novel aspects of its biological activity.
Investigation of Stereoisomeric Differences in M3 Activity (α-hydroxy vs. β-hydroxy epimers)
The M3 metabolite exists as two stereoisomers, the α-hydroxy and β-hydroxy epimers. nih.gov It is plausible that these epimers possess different biological activities and potencies due to their distinct three-dimensional structures. Differentiating the activities of these stereoisomers is crucial for a comprehensive understanding of M3's pharmacology.
Future Research Strategies:
Chiral Separation and Isolation: The development of robust analytical methods to separate and isolate the individual α- and β-hydroxy epimers of M3 is a prerequisite for studying their distinct biological effects.
Comparative Biological Assays: Once isolated, the individual epimers should be tested in a range of in vitro assays to compare their activity on known and potential targets, such as ClC-2 channels, prostanoid receptors, and other ion transport proteins.
In Silico Modeling: Molecular modeling and docking studies can be used to predict how the different stereochemistries of the α- and β-hydroxy epimers might influence their binding to target proteins, providing a rationale for any observed differences in biological activity.
Development of Advanced Analytical Techniques for M3 Profiling
To facilitate detailed preclinical investigations of M3, the development of advanced analytical techniques for its comprehensive profiling in biological matrices is essential.
Table 1: Proposed Advanced Analytical Techniques for M3 Profiling
| Technique | Application for M3 Research | Potential Insights |
| High-Resolution Mass Spectrometry (HRMS) | Untargeted and targeted analysis of M3 and its potential downstream metabolites in various biological samples (plasma, tissues, cell culture media). | Identification of novel biotransformation products of M3, providing a more complete metabolic map. |
| Chiral Chromatography | Separation and quantification of the α- and β-hydroxy epimers of M3. | Determination of the stereoselective disposition and metabolism of M3, and enabling the study of the individual epimers' activities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of M3 in pharmacokinetic and cell-based studies. | Accurate measurement of M3 concentrations to establish dose-response relationships and pharmacokinetic profiles. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of M3 and its metabolites. | Unambiguous confirmation of the chemical structures of M3 and any identified downstream metabolites. |
In Vitro and Ex Vivo Model Development for M3 Mechanistic Studies
The development and utilization of sophisticated in vitro and ex vivo models are critical for elucidating the specific mechanisms of action of the M3 metabolite.
Table 2: Proposed In Vitro and Ex Vivo Models for M3 Research
| Model System | Specific Application for M3 Research | Key Parameters to Measure |
| Intestinal Epithelial Cell Lines (e.g., T84, Caco-2) | Investigation of M3's direct effects on intestinal epithelial cell function. | Ion transport (using Ussing chambers), cell signaling pathway activation (e.g., cAMP, calcium), and changes in gene and protein expression. |
| Primary Intestinal Organoids | A more physiologically relevant model to study the effects of M3 on the diverse cell types of the intestinal epithelium. | Changes in cell differentiation, proliferation, and specific cellular responses to M3 in a 3D culture system. |
| Ex Vivo Intestinal Tissue Preparations (e.g., Ussing Chamber Studies) | Examination of the integrated tissue-level response to M3 in a controlled environment. | Transepithelial ion transport, mucus secretion, and contractile responses of the intestinal muscle layers. nih.gov |
Q & A
Q. What pharmacokinetic (PK) parameters are critical for characterizing the systemic exposure of lubiprostone metabolite M3 in clinical studies?
Key PK parameters include maximum observed concentration (Cmax) , time to maximum concentration (Tmax) , and area under the concentration–time curve (AUC) metrics (AUC0–t, AUC0–12, and AUC0–∞). These are measured using validated LC–MS/MS methods with plasma sampling at predefined intervals (e.g., 0.25–24 hours post-dose). M3's AUC0–t demonstrates dose proportionality in humans, as shown in single-dose studies (24–144 mcg lubiprostone) .
Q. How is M3 metabolized, and what enzymes are involved in its biotransformation?
M3 is formed via reduction of the 15-hydroxy carbonyl group in lubiprostone, mediated by ubiquitously expressed carbonyl reductases (not cytochrome P450 enzymes). This rapid metabolism occurs in the gastrointestinal tract (stomach and jejunum) prior to systemic absorption, with <10% of the administered dose converted to M3 .
Q. What methodologies are used to detect M3 in biological matrices, and why is plasma quantification challenging?
M3 is detected in plasma using liquid chromatography tandem mass spectrometry (LC–MS/MS) with a lower quantitation limit of ~10 pg/mL. Plasma concentrations of lubiprostone itself are typically undetectable due to rapid local metabolism. Excretion studies show ~60% of radiolabeled M3 is recovered in urine within 24 hours, while trace amounts appear in feces .
Advanced Research Questions
Q. How do contradictory PK/PD findings between lubiprostone formulations (capsule vs. sprinkle) inform bioequivalence study design?
Despite higher systemic exposure of M3 with the sprinkle formulation (AUC0–t1.3-fold higher ), its pharmacodynamic (PD) efficacy (e.g., spontaneous bowel movement counts) is lower than the capsule. This suggests formulation-dependent release profiles influence local ClC-2 activation over systemic M3 exposure. PK-PD dissociation highlights the need for dual PK (M3) and PD (e.g., stool frequency) endpoints in bioequivalence trials .
Q. What evidence supports or refutes M3's role in lubiprostone's therapeutic efficacy?
While M3 is detectable systemically, lubiprostone’s efficacy in chronic idiopathic constipation (CIC) is attributed to local ClC-2 channel activation in the gut epithelium, not systemic M3. Animal studies show intestinal fluid secretion is dose-dependent and occurs without detectable plasma lubiprostone, suggesting M3 is a bystander metabolite .
Q. What analytical challenges arise in quantifying M3, and how can they be mitigated?
Challenges include:
Q. How do interspecies differences in M3 metabolism impact nonclinical study design for regulatory submissions?
M3 is detected in both humans and animals, but metabolic rates and pathways may vary. Regulatory guidance (ICH M3(R2)) emphasizes case-by-case study design for metabolites, including comparative exposure assessments (human vs. animal) and toxicity profiling if M3 exceeds 10% of systemic exposure .
Q. What statistical considerations are critical for interpreting lubiprostone clinical trial data?
- Sample size : Powered to detect a 90% confidence interval (CI) for efficacy ratios (e.g., 0.8–1.25 for SBM counts). A 10% dropout rate is often assumed .
- Endpoint analysis : Primary outcomes (e.g., SBM frequency) are analyzed in per-protocol populations to minimize protocol deviation bias .
Methodological Recommendations
- PK Studies : Use sparse sampling protocols (0.25–24 hours) with LC–MS/MS for M3 quantification .
- Bioequivalence Trials : Combine PK (M3 AUC/Cmax) and PD (SBM counts) endpoints to account for formulation differences .
- Metabolite Profiling : Employ chiral chromatography to resolve M3 epimers and assess isomer-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
